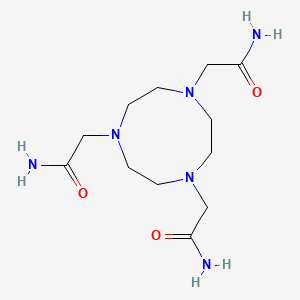
NOTAM
Descripción general
Descripción
A Notice to Airmen (NOTAM) is a notice filed with an aviation authority to alert aircraft pilots of potential hazards along a flight route or at a location that could affect the flight . NOTAMs are notices or advisories that contain information concerning the establishment, conditions, or change in any aeronautical facility, service, procedure, or hazard . They are created and transmitted by government agencies and airport operators under guidelines specified by Annex 15: Aeronautical Information Services of the Convention on International Civil Aviation (CICA) .
Synthesis Analysis
The this compound system provides pilots with time-critical aeronautical information that is temporary, or information to be published on aeronautical charts at a later date, or information from another operational publication . The this compound is cancelled when the information in the this compound is published on the chart or when the temporary condition is returned to normal status .
Mecanismo De Acción
The mechanism of action of a NOTAM is to provide pilots and other interested parties with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. This information is used to ensure the safety of aircraft operations and to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. The information contained in a this compound is used by pilots to make informed decisions about their flight plans and to ensure that their aircraft is operating safely.
Biochemical and Physiological Effects
The biochemical and physiological effects of a this compound are minimal. The information contained in a this compound is used to provide pilots and other interested parties with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. This information is used to ensure the safety of aircraft operations and to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using a NOTAM for lab experiments are that it provides pilots and other interested parties with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. This information is used to ensure the safety of aircraft operations and to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. The limitations of using a this compound for lab experiments are that the information contained in a this compound is not always up-to-date. Additionally, the information contained in a this compound may not be comprehensive enough to provide pilots with the most accurate information about the airspace, airports, and other conditions that may affect their flight.
Direcciones Futuras
For NOTAMs include the development of more comprehensive and accurate sources of information for pilots and other interested parties. This could include the use of more sophisticated technology, such as satellite imagery and automated systems, to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. Additionally, there is potential for the development of more sophisticated systems that could provide pilots with more comprehensive and accurate information about the airspace, airports, and other conditions that may affect their flight. Finally, there is potential for the development of new methods of communication between pilots and other interested parties, such as the use of text messaging, to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight.
Métodos De Síntesis
The synthesis method used to create a NOTAM involves the collection and analysis of data from a variety of sources. This data is then used to create a comprehensive report that is issued to pilots and other interested parties. The data that is collected includes information from the this compound, air navigation service providers, airport operators, and other sources. The data is then analyzed and synthesized to create a comprehensive report that contains all of the important information that is needed to ensure the safety of aircraft operations.
Aplicaciones Científicas De Investigación
The scientific research application of NOTAMs is to provide a comprehensive and accurate source of information for pilots and other interested parties. This information is used to ensure the safety of aircraft operations and to provide pilots with the most up-to-date information about the airspace, airports, and other conditions that may affect their flight. The information contained in a NOTAM is used by pilots to make informed decisions about their flight plans and to ensure that their aircraft is operating safely.
Safety and Hazards
NOTAMs serve as a means of communication to ensure safe flight operations and informed decision-making . They include safety-critical details, such as possible airport construction activity, and associated hazards, such as temporary cranes or other aerial obstructions, possible runway closures, and outages of facilities and equipment used for inflight navigation, communications, and aircraft tracking .
Propiedades
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7-triazonan-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O3/c13-10(19)7-16-1-2-17(8-11(14)20)5-6-18(4-3-16)9-12(15)21/h1-9H2,(H2,13,19)(H2,14,20)(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKEASEQOCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239311 | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180297-76-1 | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180297-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1H-1,4,7-triazonine-1,4,7-triacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes NOTA and its derivatives attractive for theranostic applications?
A1: NOTA and its modified forms demonstrate strong chelating abilities with metallic radionuclides like Technetium-99m (99mTc) and Rhenium (Re) [, , ]. This property makes them suitable for developing theranostic agents, where a single compound can be used for both diagnostic imaging and therapeutic purposes.
Q2: How do modifications to the NOTA structure impact its radiolabeling properties?
A2: Research shows that modifying the pendant arm functionalities of NOTA significantly affects its complexation with [99mTc][Tc(CO)3]+ and [Re(CO)3]+ cores []. For instance, while NOTA-BA, NOTAM-BA, and NOTAL-BA successfully form complexes, NOTACE-BA does not []. This highlights the importance of specific pendant arm functionalities for optimal radiolabeling.
Q3: Have any specific NOTA-based radiotracers shown promising stability?
A3: Studies reveal that 99mTc-labeled complexes of NOTA-BA, this compound-BA, and NOTAL-BA remain stable for 18 hours when challenged with 1 mM L-cysteine and 1 mM L-histidine, indicating good in vitro stability []. Furthermore, these radiotracers demonstrate stability in rat serum for 18 hours, indicating potential for in vivo applications [].
Q4: Can NOTA derivatives be used with therapeutic radionuclides?
A4: While the research primarily focuses on 99mTc for imaging, future studies aim to explore labeling with the therapeutic radionuclide Rhenium-186 ([186Re][Re(CO)3]+) []. This would enable investigating the therapeutic potential of these complexes.
Q5: Beyond radiolabeling, what other applications do NOTA derivatives have?
A5: Research demonstrates the importance of FcRγ-chain ITAM signaling in dendritic cells for the cross-presentation of soluble antibody-antigen complexes []. While not directly related to NOTA itself, this research highlights the significance of understanding immune responses in the context of potential therapeutic applications for NOTA-based compounds.
Q6: What is the basic structure of NOTA?
A6: NOTA is a macrocyclic chelator with a 1,4,7-triazacyclononane ring core. Three acetic acid arms are attached to the ring, providing multiple sites for metal ion coordination.
Q7: How do researchers characterize the structure of NOTA complexes?
A7: Spectroscopic techniques like HPLC are employed to purify and characterize the rhenium complexes of NOTA derivatives []. Future studies could utilize techniques like X-ray crystallography to gain more detailed structural insights.
Q8: How does the hydrophilicity of NOTA derivatives vary?
A8: Log D7.4 values indicate that the hydrophilicity of the [M(CO)3]+ complexes decreases in the order: [99mTc][Tc(CO)3(NOTA-BA)]+ > [99mTc][Tc(CO)3(this compound-BA)]+ > [99mTc][Tc(CO)3(NOTAL-BA)]+ []. This suggests that modifying pendant arm functionalities can tune the overall hydrophilicity of the complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



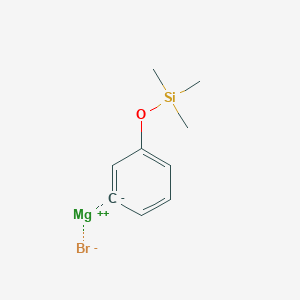


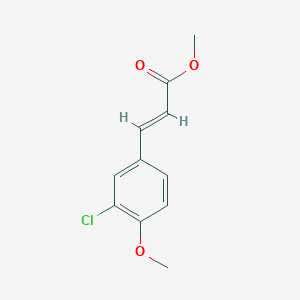

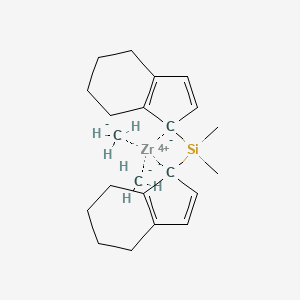


![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)


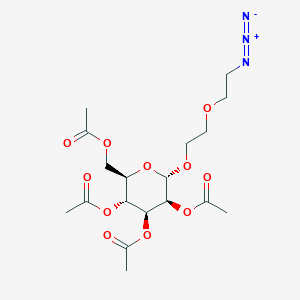

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)